molecular formula C15H19N3O B2853807 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1421476-73-4

1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone

Número de catálogo: B2853807
Número CAS: 1421476-73-4
Peso molecular: 257.337
Clave InChI: QZKYYQUWGYKJRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-((1H-Pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone ( 1421515-08-3) is a chemical compound with the molecular formula C16H21N3O2 and a molecular weight of 287.36 g/mol . This molecule features a 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its versatility in drug discovery. This scaffold is a significant focus in scientific literature for developing inhibitors targeting various enzymes, including salt-inducible kinase 2 (SIK2) and human neutrophil elastase (HNE) . The specific structure of this compound, which incorporates a piperidine moiety linked to the azaindole core, suggests potential for interaction with biologically relevant targets, making it a valuable intermediate or tool compound for researchers. It is supplied for use in pharmaceutical R&D, specifically for the synthesis and exploration of novel therapeutic agents, particularly in oncology and inflammatory diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propiedades

IUPAC Name

1-[4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12(19)17-8-4-13(5-9-17)11-18-10-6-14-3-2-7-16-15(14)18/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKYYQUWGYKJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone typically involves the following steps:

  • Formation of 1H-pyrrolo[2,3-b]pyridine: This can be achieved through the cyclization of appropriate precursors, such as pyrrole and 2,3-bipyridine derivatives.

  • Methylation: The pyrrolopyridine core is then methylated using reagents like methyl iodide or dimethyl sulfate.

  • Piperidine Attachment: The methylated pyrrolopyridine is reacted with piperidine in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the compound can react with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles like amines, alcohols, or halides

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Amides, esters, ethers

Aplicaciones Científicas De Investigación

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has been studied for its potential biological activity, including its role as a ligand for various receptors.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: The compound's versatility makes it valuable in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparación Con Compuestos Similares

1-(1H-Pyrrolo[2,3-b]pyridin-1-yl)ethanone (CAS 53277-42-2)

  • Structure : Simpler analog lacking the piperidinylmethyl group.
  • Properties : Molecular weight 160.17 g/mol, melting point 63–65°C, predicted pKa 2.74.
  • Synthesis : Prepared via direct acetylation of pyrrolopyridine, as inferred from .

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone (CAS 102014-84-6)

  • Structure : Chlorinated acetyl derivative.
  • Properties : Increased electrophilicity due to the electron-withdrawing chloro group, which may enhance reactivity in nucleophilic substitution reactions.

Piperidine-Linked Analogs

4-Piperidyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone (CAS 918513-18-5)

  • Structure : Features a carbonyl linker instead of a methylene bridge.
  • Properties : Molecular weight 229.28 g/mol, ChemSpider ID 23078243.

1-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone (CAS 477600-76-3)

  • Structure : Contains a pyrrolopyrimidine moiety and stereospecific methyl groups.
  • Properties : Molecular weight 287.36 g/mol, stored at 2–8°C.
  • Safety : Classified with hazard statements H302 (acute toxicity) and H315/H319 (skin/eye irritation), indicating higher toxicity risks than the target compound .

Halogenated Derivatives

1-(5-Fluoro-4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone (CAS 942920-15-2)

  • Structure : Fluorine and iodine substituents on the pyrrolopyridine ring.
  • Impact : Halogens enhance lipophilicity and may improve blood-brain barrier penetration. Iodine’s steric bulk could hinder metabolic degradation, contrasting with the target compound’s unsubstituted ring .

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

  • Properties : Molecular weight 239.07 g/mol, safety precautions include P261 (avoid inhalation) and P301+P312 (toxic if swallowed).

Heterocycle-Modified Analogs

{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(1-methyl-1H-pyrrol-2-yl)-methanone

  • Structure : Replaces pyrrolopyridine with pyrazolo-pyrimidine and adds a sulfonyl group.
  • Impact : The sulfonyl group enhances solubility and hydrogen-bonding capacity, suggesting divergent therapeutic applications compared to the target compound .

1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethanone

  • Structure: Contains a pyrazolo-pyrazine core and aminoethyl substituent.
  • Properties: LogD (pH 5.5) = 0.3, indicating moderate lipophilicity. The amino group enables conjugation with targeting moieties, a feature absent in the target compound .

Key Findings and Implications

  • Structural Flexibility : The piperidinylmethyl group in the target compound likely enhances conformational adaptability compared to rigid carbonyl-linked analogs .
  • Safety Profile : Halogenated derivatives exhibit higher toxicity risks (e.g., H302 in ), whereas the target compound’s unsubstituted structure may offer a safer profile.
  • Synthetic Versatility : Chloro- and bromo-acetyl analogs serve as intermediates for further functionalization, whereas the target compound’s acetyl group may optimize pharmacokinetics as a final product .

Q & A

Advanced Research Question

  • Molecular Docking : Simulates binding to protein active sites (e.g., using AutoDock or Schrödinger) .
  • MD Simulations : Analyzes stability of ligand-receptor complexes over nanoseconds .
  • QSAR Models : Correlates electronic descriptors (e.g., LogP, HOMO/LUMO) with bioactivity data .
    Validation requires cross-referencing with experimental binding assays (e.g., SPR or ITC) .

How do crystallographic studies inform conformational analysis of this compound?

Advanced Research Question
X-ray crystallography reveals:

  • Torsional Angles : Between the pyrrolopyridine and piperidine rings, influencing steric interactions .
  • Hydrogen Bonding : Interactions between the ethanone oxygen and nearby residues in co-crystallized proteins .
  • Packing Arrangements : Insights into solid-state stability and polymorphism .
    For example, trifluoromethyl groups in analogs induce unique crystal lattice distortions .

Notes on Evidence Utilization:

  • Structural analogs (e.g., ) provided SAR insights.
  • Synthesis protocols from , and 12 informed reaction design.
  • Advanced methodologies (e.g., X-ray in ) were prioritized for crystallographic FAQs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.